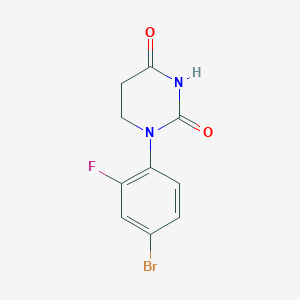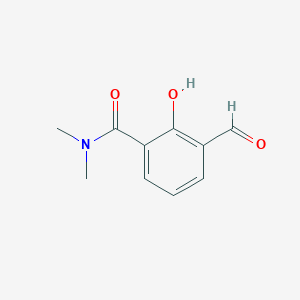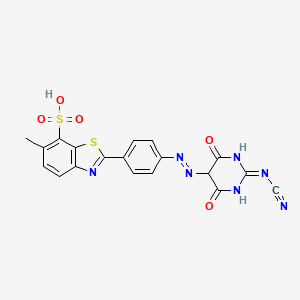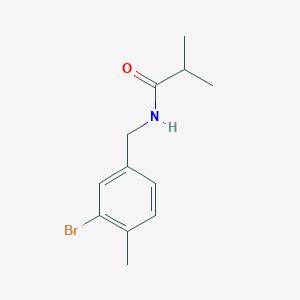
N-(3-Bromo-4-methylbenzyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Bromo-4-methylbenzyl)isobutyramide: is an organic compound belonging to the class of amides It features a benzyl group substituted with a bromine atom and a methyl group, attached to an isobutyramide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-4-methylbenzyl)isobutyramide typically involves the following steps:
Bromination: The starting material, 4-methylbenzyl alcohol, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 3-bromo-4-methylbenzyl bromide.
Amidation: The brominated intermediate is then reacted with isobutyramide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N-(3-Bromo-4-methylbenzyl)isobutyramide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones, and reduced to remove the bromine atom or modify the amide group.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
- Substituted benzyl derivatives.
- Oxidized or reduced forms of the original compound.
- Hydrolysis products such as carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-Bromo-4-methylbenzyl)isobutyramide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the production of advanced materials, including polymers and resins. Its unique structure allows for the modification of material properties, such as thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of N-(3-Bromo-4-methylbenzyl)isobutyramide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and amide group play crucial roles in binding interactions and the overall bioactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
N-(4-Bromobenzyl)isobutyramide: Similar structure but lacks the methyl group, which may affect its reactivity and biological activity.
N-(3-Chloro-4-methylbenzyl)isobutyramide: Chlorine substitution instead of bromine, leading to different chemical and physical properties.
N-(3-Bromo-4-methylphenyl)acetamide:
Uniqueness: N-(3-Bromo-4-methylbenzyl)isobutyramide is unique due to the presence of both bromine and methyl substituents on the benzyl group, which can influence its reactivity and interactions in various chemical and biological contexts. This combination of functional groups provides a distinct set of properties that can be leveraged in different applications.
Eigenschaften
Molekularformel |
C12H16BrNO |
|---|---|
Molekulargewicht |
270.17 g/mol |
IUPAC-Name |
N-[(3-bromo-4-methylphenyl)methyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H16BrNO/c1-8(2)12(15)14-7-10-5-4-9(3)11(13)6-10/h4-6,8H,7H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
ABEBQFMMVVGZNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CNC(=O)C(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13935854.png)
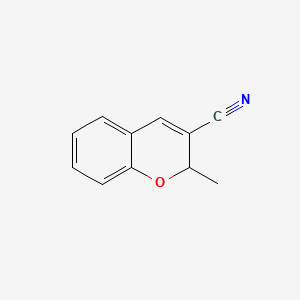

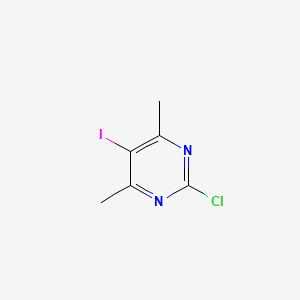
![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide)](/img/structure/B13935882.png)


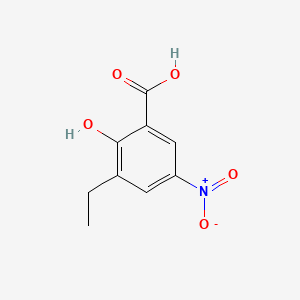
![4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B13935910.png)
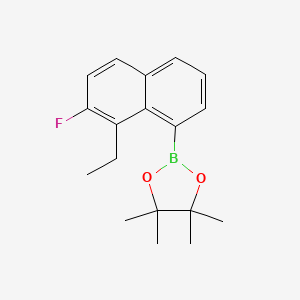
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935921.png)
